molecular formula C17H19N3O4 B1370595 ((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid CAS No. 1142215-99-3

((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid

Cat. No.: B1370595
CAS No.: 1142215-99-3
M. Wt: 329.35 g/mol
InChI Key: PAXIFEVTPOMYRR-UHFFFAOYSA-N
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Description

((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid is an organic compound belonging to the group of carboxylic acids. This compound is notable for its complex structure, which includes a methoxyphenyl group, a pyridinylmethyl group, and an aminoacetic acid moiety. It is used in various scientific research applications, particularly in studies involving enzyme kinetics, metabolism, and protein-ligand interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyphenylamine with an appropriate acylating agent to form the methoxyphenyl intermediate.

    Introduction of the Pyridinylmethyl Group: The methoxyphenyl intermediate is then reacted with a pyridinylmethyl halide under basic conditions to introduce the pyridinylmethyl group.

    Formation of the Aminoacetic Acid Moiety: The final step involves the reaction of the intermediate with glycine or a glycine derivative to form the aminoacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted aminoacetic acid derivatives.

Scientific Research Applications

((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid is used in a variety of scientific research applications, including:

    Chemistry: Studies of reaction mechanisms, synthesis of complex molecules, and development of new synthetic methodologies.

    Biology: Investigations of enzyme kinetics, protein-ligand interactions, and metabolic pathways.

    Medicine: Research on potential therapeutic agents, drug metabolism, and pharmacokinetics.

    Industry: Development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of ((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of enzyme activity, alteration of metabolic pathways, and interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

    ((4-Hydroxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    ((4-Methoxyphenyl){2-oxo-2-[(pyridin-2-ylmethyl)-amino]ethyl}amino)acetic acid: Similar structure but with a pyridin-2-ylmethyl group instead of a pyridin-3-ylmethyl group.

Uniqueness

((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, pyridin-3-ylmethyl group, and aminoacetic acid moiety allows for diverse interactions with molecular targets and participation in various chemical reactions .

Properties

IUPAC Name

2-(4-methoxy-N-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-24-15-6-4-14(5-7-15)20(12-17(22)23)11-16(21)19-10-13-3-2-8-18-9-13/h2-9H,10-12H2,1H3,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXIFEVTPOMYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CN=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid
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((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid
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((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid
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((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid
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((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid
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((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid

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